2-(Oxolan-3-yloxy)pyridin-4-amine 2-(Oxolan-3-yloxy)pyridin-4-amine
Brand Name: Vulcanchem
CAS No.: 1339933-64-0
VCID: VC2847483
InChI: InChI=1S/C9H12N2O2/c10-7-1-3-11-9(5-7)13-8-2-4-12-6-8/h1,3,5,8H,2,4,6H2,(H2,10,11)
SMILES: C1COCC1OC2=NC=CC(=C2)N
Molecular Formula: C9H12N2O2
Molecular Weight: 180.2 g/mol

2-(Oxolan-3-yloxy)pyridin-4-amine

CAS No.: 1339933-64-0

Cat. No.: VC2847483

Molecular Formula: C9H12N2O2

Molecular Weight: 180.2 g/mol

* For research use only. Not for human or veterinary use.

2-(Oxolan-3-yloxy)pyridin-4-amine - 1339933-64-0

Specification

CAS No. 1339933-64-0
Molecular Formula C9H12N2O2
Molecular Weight 180.2 g/mol
IUPAC Name 2-(oxolan-3-yloxy)pyridin-4-amine
Standard InChI InChI=1S/C9H12N2O2/c10-7-1-3-11-9(5-7)13-8-2-4-12-6-8/h1,3,5,8H,2,4,6H2,(H2,10,11)
Standard InChI Key SFSJSIGDGXHLEC-UHFFFAOYSA-N
SMILES C1COCC1OC2=NC=CC(=C2)N
Canonical SMILES C1COCC1OC2=NC=CC(=C2)N

Introduction

Chemical Identity and Properties

Basic Identification

Structural Features

Molecular Structure

The molecular structure of 2-(Oxolan-3-yloxy)pyridin-4-amine consists of two main components: a pyridine ring with an amino group at the 4-position and an oxolane ring connected to the 2-position of the pyridine through an oxygen bridge. This arrangement creates a unique spatial configuration that determines the compound's chemical reactivity and biological interactions. The SMILES notation for this compound, C1COCC1OC2=NC=CC(=C2)N, provides a linear representation of its structure, while the InChI notation, InChI=1S/C9H12N2O2/c10-7-1-3-11-9(5-7)13-8-2-4-12-6-8/h1,3,5,8H,2,4,6H2,(H2,10,11), offers a more detailed description of the atomic connectivity and hydrogen placement . The InChIKey identifier, SFSJSIGDGXHLEC-UHFFFAOYSA-N, serves as a condensed digital representation of the chemical structure that facilitates database searches and compound identification . These structural representations are essential tools for researchers studying the compound's properties and interactions.

Conformational Analysis

The three-dimensional structure of 2-(Oxolan-3-yloxy)pyridin-4-amine plays a crucial role in determining its biological activity and interaction with target molecules. Computational studies have predicted various collision cross-section values for different adducts of this compound, providing insights into its conformational behavior in different environments. The predicted collision cross-section (CCS) values range from 137.6 Ų for the [M+H]+ adduct to 148.7 Ų for the [M+Na]+ adduct, with intermediate values for other common adducts . The table below summarizes these predicted CCS values:

Adductm/zPredicted CCS (Ų)
[M+H]+181.09715137.6
[M+Na]+203.07909148.7
[M+NH4]+198.12369145.9
[M+K]+219.05303145.3
[M-H]-179.08259142.1
[M+Na-2H]-201.06454144.1
[M]+180.08932140.3
[M]-180.09042140.3

These conformational data are valuable for understanding how the molecule might interact with biological targets and how it behaves in different analytical techniques such as ion mobility spectrometry .

Synthesis and Preparation

Synthetic Routes

Applications and Biological Activity

Materials Science Applications

Beyond pharmaceutical applications, heterocyclic compounds like 2-(Oxolan-3-yloxy)pyridin-4-amine can serve important functions in materials science. The compound's nitrogen-containing aromatic system can potentially participate in coordination chemistry, making it useful as a ligand for metal complexes that might have applications in catalysis or as functional materials. The presence of the amino group also provides a reactive site for further modification, allowing the compound to serve as a precursor for more complex structures with tailored properties. In polymer chemistry, such compounds can be incorporated into polymeric materials to introduce specific functionalities or to modify the material's physical properties such as solubility, thermal stability, or optical characteristics. These applications highlight the versatility of 2-(Oxolan-3-yloxy)pyridin-4-amine beyond its potential biological activities.

Comparison with Related Compounds

Structural Analogs

2-(Oxolan-3-yloxy)pyridin-4-amine belongs to a broader family of heterocyclic compounds that share similar structural features but differ in specific substituents or in the arrangement of atoms within the molecule. Close structural analogs include 2-(Oxolan-3-yloxy)pyridine-4-carboxylic acid (CAS: 1211533-45-7), which replaces the amino group with a carboxylic acid functionality while maintaining the same core structure . Another related compound is [2-(Oxolan-3-yloxy)pyridin-4-yl]methanamine (CAS: 869293-72-1), which extends the amino group with a methylene bridge, potentially altering its binding properties and reactivity. A more structurally diverse relative is N-(pyridin-4-ylmethyl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide, which incorporates additional functional groups and a different connectivity pattern. These structural variations result in compounds with different physicochemical properties and potentially different biological activities, highlighting the importance of specific structural features in determining a compound's behavior and applications.

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